5-bromo-2,3-dimethoxyaniline hydrochloride
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Overview
Description
5-bromo-2,3-dimethoxyaniline hydrochloride: is an organic compound with the molecular formula C8H10BrNO2·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and methoxy groups. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2,3-dimethoxyaniline hydrochloride typically involves the bromination of 2,3-dimethoxyaniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-bromo-2,3-dimethoxyaniline hydrochloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of other functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted aniline derivatives, while oxidation and reduction reactions can lead to different oxidation states or removal of functional groups.
Scientific Research Applications
Chemistry: 5-bromo-2,3-dimethoxyaniline hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aniline derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential medicinal properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2,3-dimethoxyaniline hydrochloride involves its interaction with various molecular targets. The bromine and methoxy groups on the benzene ring can influence the compound’s reactivity and binding affinity to different targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,3-dimethoxyaniline: Lacks the bromine substitution, leading to different reactivity and applications.
5-bromo-2-methoxyaniline: Similar structure but with only one methoxy group, affecting its chemical properties and uses.
5-bromo-2,3-dimethoxybenzene: Lacks the amino group, resulting in different chemical behavior and applications.
Uniqueness: 5-bromo-2,3-dimethoxyaniline hydrochloride is unique due to the presence of both bromine and methoxy groups on the aniline ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific chemical reactions and research applications.
Properties
CAS No. |
2680528-30-5 |
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Molecular Formula |
C8H11BrClNO2 |
Molecular Weight |
268.53 g/mol |
IUPAC Name |
5-bromo-2,3-dimethoxyaniline;hydrochloride |
InChI |
InChI=1S/C8H10BrNO2.ClH/c1-11-7-4-5(9)3-6(10)8(7)12-2;/h3-4H,10H2,1-2H3;1H |
InChI Key |
GUWJYAKRNOHHPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)N)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
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